rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

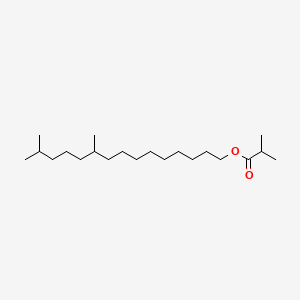

“rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a lipid that is a combination of oleic acid chain at sn-1 and linoleic acid at sn-2 bound to 3-chloropropane . It is identified in edible oils and is used in food protein hydrolyzates .

Molecular Structure Analysis

The molecular formula of “rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is C39H69ClO4 . Its molecular weight is 637.42 .Chemical Reactions Analysis

The chlorine in “rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a good leaving group and can undergo substitution reactions .Physical And Chemical Properties Analysis

“rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a clear colorless oil . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Nagai et al. (2011) developed a method using recycle high-performance liquid chromatography (HPLC) with a chiral column for the enantiomeric separation of some asymmetric triacylglycerols (TAGs) including 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (rac-PPL). This method can be used in conjunction with mass spectrometry to analyze palm oil and is applicable for chiral separation of asymmetric TAGs in palm oil (Nagai, Mizobe, Otake, Ichioka, Kojima, Matsumoto, Gotoh, Kuroda, Wada, 2011).

Myher et al. (1986) conducted a stereospecific analysis of chloropropanediol fatty acid esters isolated from goat milk fat, including synthetic rac-1-chloro-2,3-dioleoyl-propanediol. This study provides insights into the stereospecific properties of these compounds (Myher, Kuksis, Marai, Cerbulis, 1986).

Slotboom et al. (1967) described the chemical synthesis of rac-trans-1-(n-hexadec-1'-enyloxy)-2-oleoylglycerol-3-phosphorylcholine (plasmalogen). They also explored the specific degradation of similar compounds with pancreatic lipase, highlighting the significance of these substances in biochemical synthesis processes (Slotboom, Haas, Deenen, 1967).

Custodio-Mendoza et al. (2019) investigated the occurrence of 3-monochloropropanediol (3-MCPD) fatty acid diesters, including 1-Oleoyl-2-linoleoyl-3-chloropropanediol, in various edible oils and related foodstuffs. This research is significant for understanding the contamination and safety aspects of food products (Custodio-Mendoza, Carro, Lage-Yusty, Herrero, Valente, Rodrigues, Lorenzo, 2019).

Mizobe et al. (2013) studied the structural and mixing characteristics of enantiomers of 1-Oleoyl-2,3-dipalmitoyl-sn-glycerol and 1,2-Dipalmitoyl-3-oleoyl-sn-glycerol. Their research provides valuable information on the physical properties of such compounds (Mizobe, Tanaka, Hatakeyama, Nagai, Ichioka, Hondoh, Ueno, Sato, 2013).

properties

IUPAC Name |

(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,36,43-44H,3-10,12,14-16,21-35H2,1-2H3/b13-11-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPCBCPPIHHTHV-LTEAFHAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

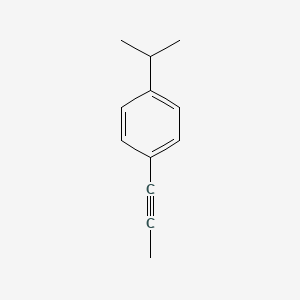

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)